Cas no 1276602-33-5 (N-Acetyl Tizanidine-d4)
N-Acetyl Tizanidine-d4 Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl Tizanidine-d4
- 1-[2-[(6-Chloro-2,1,3-benzothiadiazol-7-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone
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- Inchi: 1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)/i4D2,5D2
- InChI Key: NBGDKTHDTLEUQJ-CQOLUAMGSA-N
- SMILES: ClC1C=CC2C(C=1NC1=NC([2H])([2H])C([2H])([2H])N1C(C)=O)=NSN=2
N-Acetyl Tizanidine-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A188872-1mg |
N-Acetyl Tizanidine-d4 |
1276602-33-5 | 1mg |
$ 133.00 | 2023-09-09 | ||
| TRC | A188872-10mg |
N-Acetyl Tizanidine-d4 |
1276602-33-5 | 10mg |
$ 1028.00 | 2023-09-09 | ||
| Key Organics Ltd | ES-2532-10mg |
N-Acetyl Tizanidine-D4 |
1276602-33-5 | >95% | 10mg |
£750.00 | 2025-02-09 | |
| Key Organics Ltd | ES-2532-50mg |
N-Acetyl Tizanidine-D4 |
1276602-33-5 | >95% | 50mg |
£2317.00 | 2025-02-09 | |
| Key Organics Ltd | ES-2532-100mg |
N-Acetyl Tizanidine-D4 |
1276602-33-5 | >95% | 100mg |
£3563.00 | 2025-02-09 |
N-Acetyl Tizanidine-d4 Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N-Acetyl Tizanidine-d4
N-Acetyl Tizanidine-d4: A Comprehensive Overview
N-Acetyl Tizanidine-d4, also known by its CAS number 1276602-33-5, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound is a derivative of tizanidine, a well-known muscle relaxant, and the addition of the acetyl group introduces unique properties that make it valuable for various applications. The "d4" in its name signifies the presence of four deuterium atoms, which are often used in isotopic labeling for research purposes.
N-Acetyl Tizanidine-d4 has been studied extensively for its potential in drug development and as a tool for understanding the pharmacokinetics of tizanidine. Recent research has highlighted its role in improving the bioavailability and stability of tizanidine derivatives, making it a promising candidate for therapeutic interventions. The compound's structure, which includes a deuterated acetyl group, allows for precise tracking in metabolic studies, providing insights into drug metabolism pathways.
The synthesis of N-Acetyl Tizanidine-d4 involves advanced organic chemistry techniques, including deuterium incorporation and acetylation reactions. These methods ensure high purity and stability, which are critical for its use in preclinical and clinical studies. The compound's chemical stability is particularly advantageous in long-term experiments, where maintaining structural integrity is essential.
One of the most recent advancements involving N-Acetyl Tizanidine-d4 is its application in isotopic dilution assays. These assays are used to measure drug concentrations in biological samples with high precision, enabling researchers to study drug absorption, distribution, metabolism, and excretion (ADME) profiles more effectively. By using N-Acetyl Tizanidine-d4 as an internal standard, scientists can achieve accurate quantification of tizanidine levels in complex matrices.
Moreover, N-Acetyl Tizanidine-d4 has shown potential in the development of prodrugs. Prodrugs are inactive compounds that are metabolized into active drugs within the body, offering advantages such as improved pharmacokinetics and reduced side effects. The acetylation of tizanidine to form N-Acetyl Tizanidine-d4 may enhance its ability to cross biological barriers, making it a viable option for targeted drug delivery systems.
In terms of therapeutic applications, N-Acetyl Tizanidine-d4 is being explored for its muscle relaxant properties. Tizanidine itself is widely used to treat conditions such as spasticity and muscle spasms, and modifications like acetylation may further optimize its efficacy and safety profile. Preclinical studies have demonstrated that N-Acetyl Tizanidine-d4 exhibits similar or enhanced muscle relaxant activity compared to tizanidine, with potentially fewer adverse effects.
The use of deuterium in N-Acetyl Tizanidine-d4 also opens up opportunities for studying hydrogen/deuterium exchange (HDX) effects on drug behavior. HDX can provide valuable information about the conformational dynamics of molecules, which is crucial for understanding their interactions with biological targets. This makes N-Acetyl Tizanidine-d4 an invaluable tool in structural biology and medicinal chemistry research.
From an industrial perspective, the synthesis and characterization of N-Acetyl Tizanidine-d4 require state-of-the-art facilities and expertise. Its production involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. As demand for deuterated compounds grows in pharmaceutical research, N-Acetyl Tizanidine-d4 is likely to become an essential component in drug discovery pipelines.
In conclusion, N-Acetyl Tizanidine-d4 (CAS No: 1276602-33-5) represents a significant advancement in the field of medicinal chemistry. Its unique properties make it a valuable tool for research into drug metabolism, ADME studies, and prodrug development. As ongoing studies continue to uncover its potential applications, this compound is poised to play a pivotal role in advancing therapeutic interventions and improving patient outcomes.
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